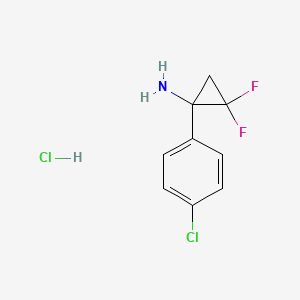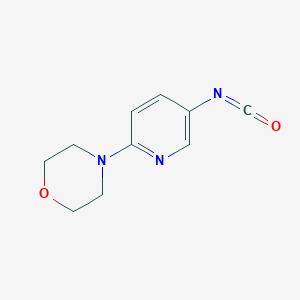
4-(5-Isocyanatopyridin-2-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Isocyanatopyridin-2-YL)morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring via an isocyanate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isocyanatopyridin-2-YL)morpholine typically involves the reaction of 5-amino-2-chloropyridine with phosgene to form 5-isocyanato-2-chloropyridine. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(5-Isocyanatopyridin-2-YL)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Cycloaddition: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can be carried out using water or aqueous acids/bases at ambient conditions.
Cycloaddition: Reagents such as azides or alkynes can be used under mild heating conditions.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Amines: Formed from hydrolysis reactions.
Heterocyclic compounds: Formed from cycloaddition reactions.
科学的研究の応用
4-(5-Isocyanatopyridin-2-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: It can be used in the development of polymers and coatings with specific properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its reactive isocyanate group.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(5-Isocyanatopyridin-2-YL)morpholine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also act as a cross-linking agent in polymers, enhancing their mechanical properties.
類似化合物との比較
Similar Compounds
4-(5-Isothiocyanatopyridin-2-YL)morpholine: Similar structure but with an isothiocyanate group instead of an isocyanate group.
4-(5-Aminopyridin-2-YL)morpholine: Contains an amino group instead of an isocyanate group.
4-(5-Chloropyridin-2-YL)morpholine: Contains a chlorine atom instead of an isocyanate group.
Uniqueness
4-(5-Isocyanatopyridin-2-YL)morpholine is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds with diverse applications.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
4-(5-isocyanatopyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H11N3O2/c14-8-12-9-1-2-10(11-7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
InChIキー |
SZBOMOGCSQTLTF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=C(C=C2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


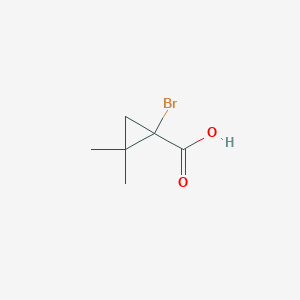
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
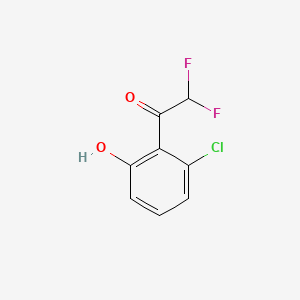
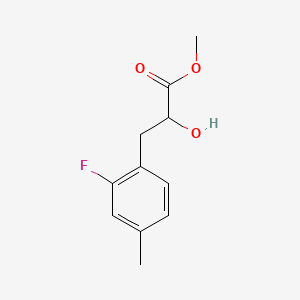
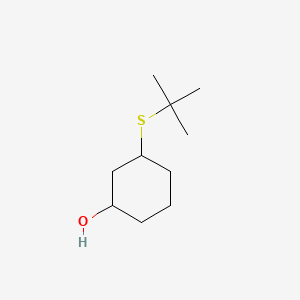



![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
